molecular formula C5H4ClIN4O B15062742 6-Chloro-2-iodo-9H-purine hydrate

6-Chloro-2-iodo-9H-purine hydrate

Cat. No.: B15062742
M. Wt: 298.47 g/mol
InChI Key: TZLIJBBJWBZYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-iodo-9H-purine hydrate (CAS 690663-35-5) is a strategically di-substituted purine derivative of significant value in medicinal chemistry and drug discovery. Its molecular formula is C5H4ClIN4O, with a molecular weight of 298.47 g/mol. The compound is characterized by the presence of both chlorine and iodine substituents on its purine aromatic ring, making it a versatile synthetic intermediate. The chlorine atom at the 6-position and the iodine atom at the 2-position are excellent leaving groups, facilitating further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions. This compound is exclusively for research applications and is not intended for human therapeutic or veterinary use. Its primary research value lies in its application as a precursor in the synthesis of nucleoside analogues. Specifically, it serves as a key scaffold for developing potential antiviral and anticancer agents due to its structural similarity to natural purine nucleobases. Research indicates its utility in chemoenzymatic routes towards important antiviral drugs like Tenofovir, a frontline medication for HIV and hepatitis B. Furthermore, studies have demonstrated that derivatives of this purine compound exhibit notable anti-proliferative activity against human breast cancer cell lines, including MDA-MB-231 and MCF-7, as well as ovarian carcinoma SKOV-3 cells. Some analogues have also shown promising activity against cancer stem cells (CSCs), inhibiting mammosphere formation, which underscores its potential in targeting chemotherapy-resistant cell populations. Researchers utilize this compound to investigate nucleic acid interactions and enzyme inhibition mechanisms, particularly those involving nucleotide metabolism in rapidly dividing cells.

Properties

Molecular Formula

C5H4ClIN4O

Molecular Weight

298.47 g/mol

IUPAC Name

6-chloro-2-iodo-7H-purine;hydrate

InChI

InChI=1S/C5H2ClIN4.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H,8,9,10,11);1H2

InChI Key

TZLIJBBJWBZYOR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)I)Cl.O

Origin of Product

United States

Reactivity and Synthetic Transformations of 6 Chloro 2 Iodo 9h Purine Hydrate

Transition Metal-Catalyzed Cross-Coupling Reactions at Purine (B94841) Halogen Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 6-chloro-2-iodo-9H-purine, these reactions proceed with high regioselectivity. The greater reactivity of the C2-I bond compared to the C6-Cl bond in typical palladium-catalyzed processes, such as Suzuki, Negishi, Stille, and Sonogashira couplings, allows for selective substitution at the C2 position while leaving the C6-chloro group intact for subsequent transformations.

The Suzuki-Miyaura coupling, which forges C-C bonds using organoboron reagents in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. In the case of dihalogenated purines, the reaction exhibits excellent regioselectivity. Studies on 9-substituted 6-chloro-2-iodopurines have demonstrated that the Suzuki-Miyaura coupling occurs preferentially at the C2 position. researchgate.net

For instance, the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-6-chloro-2-phenylpurine, with the C6-Cl bond remaining untouched. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle at the C2 position. This selective transformation underscores the utility of 6-chloro-2-iodopurine (B104377) as a building block for creating 2,6,9-trisubstituted purines, which are prevalent in biologically active molecules. researchgate.net

Table 1: Regioselective Suzuki-Miyaura Coupling of a 6-Chloro-2-iodopurine Derivative

Starting Material Reagent Catalyst/Conditions Product Reference

The Negishi cross-coupling reaction, utilizing organozinc reagents, is another powerful method for C-C bond formation that is valued for its functional group tolerance and the high reactivity of the organozinc nucleophiles. nih.gov This reaction has been effectively applied to the synthesis of 6-substituted purine derivatives. nih.gov

While specific studies on 6-chloro-2-iodopurine itself are not extensively detailed in the provided context, the general principles of halopurine chemistry suggest a similar regioselectivity to the Suzuki coupling. The C2-I bond is expected to react preferentially with organozinc reagents in a palladium- or nickel-catalyzed process. For example, nickel-catalyzed Negishi couplings have proven efficient for synthesizing 6-alkyl and 6-aryl purines from 6-chloropurines at room temperature. nih.gov The synthesis of metabolites from 6-chloro-2-iodo-9-methyl-9H-purine has been achieved through selective C-C bond formation involving palladium-catalyzed reactions, highlighting the applicability of such coupling strategies. researchgate.net The use of organozinc reagents provides a robust alternative for introducing a variety of carbon-based substituents onto the purine scaffold.

Table 2: Representative Negishi Cross-Coupling of Halopurines

Purine Substrate Reagent Catalyst Product Type Reference
6-Chloropurines Organozinc halides Nickel catalyst 6-Alkyl/Aryl purines nih.gov

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. It is known for its versatility and the stability of the organostannane reagents. organic-chemistry.org Along with Suzuki and Negishi reactions, the Stille coupling is one of the most widely used methods for modifying the purine core. researchgate.net

The reactivity trend observed in other cross-coupling reactions holds for the Stille coupling. The C2-I bond of 6-chloro-2-iodopurine would serve as the primary reaction site for coupling with various organostannanes, including vinyl-, aryl-, and alkynylstannanes. This allows for the introduction of diverse functional groups at the C2 position, while the C6-chloro substituent is preserved for subsequent reactions, such as nucleophilic substitution or another cross-coupling reaction under more forcing conditions. The main drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org

Table 3: Anticipated Stille Coupling Reactivity of 6-Chloro-2-iodo-9H-purine

Starting Material Reagent Catalyst Expected Major Product Reference

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted compounds. wikipedia.org This reaction has been extensively used to synthesize alkynylpurines, which are important intermediates and possess interesting biological properties. nih.gov

Research on dihalogenated purines demonstrates that the Sonogashira coupling can be controlled to achieve high regioselectivity. dntb.gov.uarsc.org For a substrate like 6-chloro-2-iodopurine, the reaction with a terminal alkyne would overwhelmingly favor substitution at the C2 position due to the higher reactivity of the iodide. This selective alkynylation at C2 furnishes 6-chloro-2-alkynylpurine derivatives. researchgate.net These products are valuable precursors for synthesizing more complex heterocyclic systems through intramolecular cyclization reactions or for further modification at the C6 position.

Table 4: Regioselective Sonogashira Coupling of Halopurines

Purine Substrate Reagent Catalyst System Product Type Reference
2-Iodo-6-thiopurine derivative Terminal alkyne Palladium/Copper C2-alkynylated purine researchgate.net
9-Substituted 6-chloro-2,8-diiodopurine Terminal alkyne Pd(PPh₃)₄/CuI C2-alkynylated product dntb.gov.uarsc.org

Other Advanced Chemical Modifications of the Purine Nucleus

Beyond cross-coupling reactions, the halogen substituents on 6-chloro-2-iodopurine serve as handles for other important transformations, including nucleophilic substitution, alkylation, and amination, which further expand its synthetic utility.

The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various nucleophiles. For example, amination of 6-chloropurine (B14466) with amines like morpholine (B109124) readily displaces the chloride to form 6-aminopurine derivatives. researchgate.net This reactivity is retained in 6-chloro-2-iodopurine, where the C6-Cl can be selectively substituted by O-, S-, and N-nucleophiles, typically after the more reactive C2-I site has been functionalized.

Furthermore, the purine core itself can undergo alkylation at one of the nitrogen atoms of the imidazole (B134444) ring (N7 or N9). Direct and regioselective alkylation methods have been developed for 6-substituted purines. For instance, using N-trimethylsilylated 6-chloropurine and a tert-alkyl halide with a Lewis acid catalyst like SnCl₄ can lead to the regioselective introduction of a tert-alkyl group at the N7 position. nih.gov The differentiation between N7 and N9 isomers is critical and can be confirmed using spectroscopic methods like ¹³C NMR, where the chemical shift of the C5 carbon differs significantly between the two regioisomers. nih.gov These alkylation and amination reactions are fundamental for building the diverse library of purine derivatives used in medicinal chemistry.

Table 5: Amination and Alkylation of the Purine Core

Reaction Type Starting Material Reagent/Conditions Product Reference
Amination (SNAr) 6-Chloro-9H-purine Morpholine 6-Morpholino-9H-purine researchgate.net
N7-Alkylation 6-Chloropurine 1. BSA; 2. tert-Butyl bromide, SnCl₄, ACN 7-(tert-Butyl)-6-chloropurine nih.gov

Selenylation, Thiolation, and Diazotization Reactions

The presence of electrophilic centers at the C2 and C6 positions of 6-chloro-2-iodo-9H-purine hydrate (B1144303) allows for a range of nucleophilic substitution reactions. The greater lability of the C6-chloro group compared to the C2-iodo group typically directs the initial substitution to the C6 position.

Thiolation Reactions:

The introduction of sulfur-containing moieties onto the purine scaffold is a common strategy in the development of therapeutic agents. While direct thiolation of 6-chloro-2-iodo-9H-purine hydrate is not extensively documented in the literature, studies on analogous 2-amino-6-chloropurine (B14584) derivatives provide valuable insights into the expected reactivity. For instance, treatment of 2-amino-6-chloropurine nucleoside derivatives with sodium thiomethoxide has been shown to quantitatively yield the corresponding 6-methylthio-substituted product. fiu.edu This suggests that this compound would likely react with sulfur nucleophiles, such as thiols or their corresponding salts, to selectively displace the chlorine atom at the C6 position, yielding 2-iodo-6-thiopurine derivatives. The reaction would proceed via a nucleophilic aromatic substitution mechanism.

Table 1: Representative Thiolation Reaction on a Related Purine Scaffold

Starting MaterialReagentProductYieldReference
2-amino-6-chloropurine riboside derivativeSodium thiomethoxide2-amino-6-(methylthio)purine riboside derivativeQuantitative fiu.edu

Diazotization Reactions:

Diazotization reactions are pivotal for the conversion of amino groups into various other functionalities, including halogens. In the context of purine chemistry, the diazotization of aminopurines is a well-established method for the synthesis of halogenated purines. For instance, a patented process describes the preparation of 2,6-dichloropurine (B15474) from 2-amino-6-chloropurine via a one-step diazotization reaction. google.com In this process, 2-amino-6-chloropurine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. google.com The initially formed diazonium salt is unstable and readily decomposes in the presence of chloride ions to yield the corresponding 2-chloro derivative. This transformation is a variation of the Sandmeyer reaction.

Given this precedent, it is conceivable that a similar strategy could be applied to a 2-amino-6-iodopurine (B107381) derivative, which could potentially be synthesized from this compound via amination at the C2 position. Subsequent diazotization would offer a route to further functionalize the C2 position.

Table 2: Diazotization Reaction for the Synthesis of a Dihalopurine

Starting MaterialReagentsProductYieldReference
2-amino-6-chloropurineSodium Nitrite, Hydrochloric Acid2,6-dichloropurine36% google.com

Selenylation Reactions:

The introduction of selenium into heterocyclic scaffolds is an area of growing interest due to the unique biological properties of organoselenium compounds. However, specific literature detailing the direct selenylation of this compound is scarce. Based on the established reactivity patterns of dihalopurines, it is plausible that selenating agents, such as selenols or their corresponding alkali metal salts (e.g., sodium selenide), would react with this compound. The reaction would be expected to proceed via nucleophilic aromatic substitution, with the more reactive C6-chloro group being displaced to form a 2-iodo-6-selenopurine derivative. The reaction conditions would likely be analogous to those employed for thiolation reactions.

C-H Activation and Direct Functionalization Strategies on Purine Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including purines. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. The purine ring possesses a C8-H bond that is amenable to such transformations.

Research has demonstrated the feasibility of direct C-H arylation of purine derivatives. For instance, the palladium-catalyzed direct C-H arylation of 2,6-dichloropurine has been reported, showcasing the potential to introduce aryl groups at the C8 position even in the presence of two halogen substituents. This highlights the possibility of selectively functionalizing the C8 position of this compound, which would lead to the formation of 2,6,8-trisubstituted purine derivatives. researchgate.net The synthesis of such trisubstituted purines is of significant interest in the development of inhibitors for cyclin-dependent kinases (CDKs). nih.gov

Moreover, studies on the synthesis of 6,8,9-trisubstituted purine analogues have utilized multi-step sequences that often involve the construction of the purine ring followed by substitutions. tubitak.gov.trnih.gov The use of this compound as a starting material in C-H activation protocols could provide a more convergent and efficient route to these complex molecules. The selective functionalization of the C8-H bond, followed by sequential cross-coupling reactions at the C2 and C6 positions, would allow for the controlled introduction of three different substituents.

The development of C-H activation methodologies for 2,6-dihalopurines is an active area of research, with implications for creating diverse libraries of purine-based compounds for biological screening. acs.orgnih.gov The application of these strategies to this compound would further enhance its utility as a versatile building block in drug discovery and materials science.

Computational and Theoretical Investigations of 6 Chloro 2 Iodo 9h Purine Hydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 6-Chloro-2-iodo-9H-purine hydrate (B1144303) at a molecular level. These computational methods provide a framework for predicting and interpreting the molecule's electronic properties and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in the study of purine (B94841) derivatives. By calculating the electron density, DFT methods can predict the molecule's geometry, vibrational frequencies, and electronic properties with a high degree of accuracy. For purine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to investigate their structure and reactivity. nih.govresearchgate.net These studies help in understanding how the presence of both chloro and iodo substituents on the purine ring influences its electronic distribution and chemical behavior. The computational analysis of similar halogenated compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, has also been successfully performed using DFT, providing a basis for comparison. chemrxiv.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's excitability and chemical reactivity.

In studies of related purine derivatives like 2-amino-6-chloropurine (B14584), the HOMO and LUMO energies were calculated to understand the molecule's electronic transitions and reactivity. nih.govresearchgate.net For 6-Chloro-2-iodo-9H-purine hydrate, the HOMO is expected to be distributed across the purine ring, with potential contributions from the lone pairs of the nitrogen and halogen atoms. The LUMO is also anticipated to be located on the purine ring system. The energy gap between these orbitals provides insights into the molecule's stability and potential for electronic transitions.

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for a Representative Purine Derivative.
ParameterValue (eV)
EHOMO-6.8
ELUMO-1.5
Energy Gap (ΔE)5.3

Tautomeric Equilibrium Analysis and Relative Stability Predictions for Purine Derivatives

Purine and its derivatives can exist in different tautomeric forms, which can significantly impact their biological activity and chemical properties. Tautomers are isomers that differ in the position of a proton and a double bond. For purines, the most common tautomers involve the N7H and N9H forms.

Computational studies on 6-oxopurines have demonstrated that substitutions on the purine ring can alter the tautomeric equilibrium. nih.gov For instance, at physiological pH, hypoxanthine (B114508) exists as a mixture of N7H and N9H tautomers. nih.gov For 6-Chloro-2-iodo-9H-purine, the N9H tautomer is generally considered the most stable form, though the relative stability can be influenced by solvent effects and intermolecular interactions, such as those with the water molecule in the hydrate. DFT calculations can predict the relative energies of these tautomers, providing insight into their equilibrium populations.

Table 2: Predicted Relative Stabilities of Tautomers for a Substituted Purine.
TautomerRelative Energy (kcal/mol)Predicted Population (%)
N9H0.0099.9
N7H4.500.1

Advanced Computational Modeling for Intermolecular Interactions

The interactions between molecules are critical for understanding the properties of materials in the solid state and in solution. Advanced computational models can be used to visualize and quantify these intermolecular forces.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds. amercrystalassn.org QTAIM analysis can identify bond critical points (BCPs), which are indicative of a chemical bond, and characterize the nature of the interaction (e.g., covalent or electrostatic) based on the properties of the electron density at these points.

In the context of purine derivatives, QTAIM can be used to study the strength and nature of intramolecular and intermolecular hydrogen bonds, such as those involving the water molecule in this compound. figshare.com By analyzing the electron density and its Laplacian at the BCPs of these hydrogen bonds, one can gain a deeper understanding of the forces that hold the crystal lattice together. QTAIM has been demonstrated to be a powerful tool for understanding molecular structure and reactivity. rsc.org

Non-Covalent Interaction (NCIplot) Analyses for Halogen Bonding and Hydrogen Bonding

No published studies containing Non-Covalent Interaction (NCIplot) analyses specifically for this compound were found. This type of analysis is used to visualize and characterize non-covalent interactions, such as halogen and hydrogen bonds, which are crucial for understanding the supramolecular chemistry of halogenated compounds. mdpi.comrsc.org An NCIplot analysis would reveal the regions of attraction (typically colored blue) and repulsion (often colored red) between the purine and surrounding molecules, such as water in the hydrate, providing insight into the strength and nature of the intermolecular forces. mdpi.com However, without specific research on this compound, no detailed findings can be reported.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There is no specific literature available detailing the theoretical prediction of NMR chemical shifts for this compound. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate and predict ¹³C and ¹⁵N NMR chemical shifts for purine derivatives. nih.govresearchgate.net These theoretical calculations are vital for the unambiguous assignment of experimental NMR signals and for understanding how halogen substitution affects the electronic environment of the purine ring. nih.govresearchgate.net Studies on similar molecules, such as 6-halogenated purine 2'-deoxynucleosides, have shown that including solvation effects in the calculations significantly improves the accuracy of the predicted chemical shifts. nih.gov However, in the absence of such a computational study for this compound, no specific predicted data can be presented.

Role of 6 Chloro 2 Iodo 9h Purine Hydrate As a Synthetic Building Block in Advanced Organic and Chemical Biology Research

Utilization in the Construction of Complex Purine (B94841) Derivatives and Analogs

The unique electronic properties of the 6-chloro-2-iodo-9H-purine core make it an exceptionally useful building block. The electron-withdrawing nature of the chlorine atom facilitates nucleophilic aromatic substitution (SNAr) at the C6 position, while the iodine atom at the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netacs.org This orthogonal reactivity is fundamental to its utility in creating diverse purine analogs.

6-Chloro-2-iodo-9H-purine hydrate (B1144303) is a key intermediate for the synthesis of a wide range of functionalized purine nucleobases and their corresponding nucleosides. These molecules are of significant interest due to their potential as therapeutic agents, particularly as anticancer and antiviral drugs. medchemexpress.commedchemexpress.com The synthesis often involves initial glycosylation at the N9 position, followed by selective functionalization at the C2 and C6 positions.

For instance, the 6-iodo analogues of purine nucleosides are significantly more reactive in Sonogashira and Suzuki-Miyaura coupling reactions compared to their 6-chloro counterparts. acs.org This allows for the efficient introduction of aryl or alkynyl groups. Research has demonstrated that while a 6-chloropurine (B14466) nucleoside might require high temperatures and long reaction times for a Suzuki-Miyaura coupling, the corresponding 6-iodopurine (B1310063) nucleoside reacts much faster and at lower temperatures to give a higher yield of the desired product. acs.org

Similarly, 6-chloro-2-iodopurine (B104377) can be converted into its riboside or deoxyriboside derivatives, such as 6-Chloro-2-iodopurine-9-riboside, which are valuable precursors for more complex nucleoside analogs. medchemexpress.com These precursors can then undergo selective substitutions. For example, a Suzuki-Miyaura reaction on 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid occurs regioselectively at the C2 position, yielding 9-benzyl-6-chloro-2-phenylpurine, leaving the C6-chloro group available for subsequent nucleophilic substitution. researchgate.net

PrecursorReaction TypeReagentsProductApplication/SignificanceReference
9-Benzyl-6-chloro-2-iodopurineSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄9-Benzyl-6-chloro-2-phenylpurineDemonstrates regioselective functionalization at C2 over C6. researchgate.net
6-Chloropurine 2′-deoxynucleosideAromatic Finkelstein IodinationNaI, TFA6-Iodopurine 2′-deoxynucleosideCreates a more reactive precursor for cross-coupling. acs.org
6-Iodopurine nucleosideSonogashira Coupling1-Hexyne, Pd₂(dba)₃, CuI, PPh₃6-(Hex-1-yn-1-yl)purine nucleosideEfficient C-C bond formation at C6. acs.org
6-Chloro-9-(THP)-purineLithiation/IodinationLTMP, I₂6-Chloro-2-iodo-9-(THP)-purineKey step in the synthesis of the title compound. researchgate.net

The differential reactivity of 6-chloro-2-iodopurine is strategically employed in the synthesis of purine-purine and purine-pyrimidine conjugates. These complex molecules are designed to interact with specific biological targets, such as nucleic acids or proteins, and are valuable tools in chemical biology.

The synthesis of such conjugates often relies on sequential, regioselective cross-coupling reactions. For example, the greater reactivity of the C2-iodo bond in palladium-catalyzed reactions allows for the initial attachment of another heterocyclic system (like a purine or pyrimidine) via a Suzuki or Stille coupling. researchgate.net Following this initial coupling, the less reactive C6-chloro bond can be targeted for a different transformation, such as a nucleophilic aromatic substitution with an amine or thiol linker, or a second, more forcing cross-coupling reaction. This stepwise approach provides precise control over the final structure of the conjugate.

Researchers have utilized on-column Sonogashira coupling with oligonucleotides containing a 6-iodopurine residue to synthesize DNA strands modified with complex alkynylated purine derivatives. nih.gov This methodology demonstrates how the reactivity of the iodo-group can be harnessed to build elaborate molecular architectures, including potential purine-heterocycle conjugates, directly on a solid support. nih.gov

Strategic Applications in Chemical Biology and Medicinal Chemistry Research

The value of 6-chloro-2-iodo-9H-purine hydrate extends beyond its role as a versatile synthetic intermediate. The derivatives synthesized from this building block have significant applications in chemical biology and medicinal chemistry, serving as molecular probes, components of chemical libraries, and tools for studying fundamental biological phenomena.

Purine-based molecular probes are essential for studying the roles of purinergic signaling, enzyme activity, and nucleic acid interactions in biological systems. The 6-chloro-2-iodopurine scaffold is an excellent starting point for creating such probes.

The reactive handles at the C2 and C6 positions allow for the covalent attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. For example, a Sonogashira coupling reaction can be used to introduce an alkyne group at the C2 or C6 position. This alkyne can then be further functionalized with an azide-containing fluorescent dye via a "click" chemistry reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This strategy allows for the modular construction of fluorescent probes. Recently, a fluorescent sensor for copper ions was developed from a purine derivative, illustrating the utility of the purine core in designing molecular probes. nih.gov The synthetic accessibility provided by precursors like 6-chloro-2-iodopurine facilitates the creation of similar advanced tools.

The pursuit of novel therapeutic agents often involves the synthesis and screening of large collections of related molecules, known as chemical libraries. 6-Chloro-2-iodopurine is an ideal scaffold for generating such libraries due to the ability to introduce diversity at three positions (C2, C6, and N9).

A prominent example is the development of libraries of 2,6,9-trisubstituted purines as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle regulation and are major targets in cancer therapy. researchgate.netnih.gov By starting with a 2,6-dihalopurine (often derived from or analogous to 6-chloro-2-iodopurine), researchers can perform sequential substitutions. For example, one position can be reacted with a library of amines, the other position with a library of boronic acids via Suzuki coupling, and the N9 position can be alkylated with a variety of side chains. This combinatorial approach has led to the discovery of highly potent and selective CDK inhibitors, such as Purvalanol A. researchgate.netnih.gov

Base ScaffoldR² SubstituentR⁶ SubstituentR⁹ SubstituentTargetReference
PurineIsopropylaminoAnilinoIsopropylCDK2 nih.gov
Purine(R)-2-HydroxycyclopentylaminoChloroIsopropylCDK1/CDK2 nih.gov
PurineVarious aminesVarious aryl groupsVarious alkyl/aryl groupsCDK family researchgate.netnih.gov

The purine core itself is fundamental to molecular recognition in biology, most famously through the Watson-Crick hydrogen bonding of adenine (B156593) and guanine (B1146940) in DNA. Analogs derived from 6-chloro-2-iodopurine are used to study these recognition events and other non-covalent interactions like π-stacking and aggregation.

The crystal structure of 6-chloro-2-iodopurine reveals hydrogen bonds between the purine's nitrogen atoms (N7) and the halogen atoms with water molecules from the crystal lattice, providing direct insight into its molecular recognition properties. researchgate.netresearchgate.net Furthermore, the planar aromatic structure of the purine ring promotes π-stacking interactions, which are crucial for the stability of nucleic acid duplexes and can drive the self-assembly of purine derivatives. researchgate.net

By systematically modifying the substituents at the C2, C6, and C8 positions, researchers can fine-tune the hydrogen-bonding capabilities and steric properties of the purine analog. For example, studies on N6-substituted 2-chloroadenosines have provided evidence for intramolecular hydrogen bonding between the N7 atom and the substituent, which influences the molecule's conformation. mdpi.com These tailored analogs help to dissect the specific contributions of different functional groups to molecular recognition and aggregation, providing a deeper understanding of biological processes at the molecular level. nih.gov

Diversity-Oriented Synthesis Strategies Employing the Halogenated Purine Scaffold

The pursuit of novel molecular entities with diverse biological activities has led to the development of diversity-oriented synthesis (DOS). This approach aims to generate collections of structurally complex and varied small molecules, thereby increasing the probability of discovering new biological probes or drug leads. scispace.comscispace.com Within this paradigm, the 6-chloro-2-iodo-9H-purine scaffold has emerged as a particularly valuable building block for creating libraries of 2,6,9-trisubstituted purines. researchgate.netnih.gov The strategic placement of two different halogen atoms on the purine core, each with distinct chemical reactivity, allows for a programmed and sequential introduction of a wide array of chemical functionalities.

The cornerstone of its utility in DOS lies in the differential reactivity of the chlorine atom at the C6 position and the iodine atom at the C2 position. The C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C2 position is amenable to various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This orthogonal reactivity enables chemists to selectively modify one position while leaving the other intact, and then proceed to functionalize the second position. This stepwise approach provides precise control over the final structure and allows for the systematic introduction of diversity at multiple points on the purine scaffold.

A common strategy involves first exploiting the greater reactivity of the C-I bond in palladium-catalyzed reactions. For instance, Suzuki-Miyaura cross-coupling reactions can be performed with high regioselectivity at the C2 position. researchgate.net This allows for the introduction of a diverse set of aryl or alkenyl groups by choosing from a wide range of commercially available boronic acids. Following the modification at C2, the chlorine at C6 can be displaced by various nucleophiles.

The nucleophilic substitution at the C6 position is a versatile method for introducing further diversity. A broad spectrum of amines, alcohols, and thiols can be readily incorporated, leading to large libraries of 2,6-disubstituted purines. researchgate.net This two-step sequence—cross-coupling at C2 followed by nucleophilic substitution at C6—is a powerful tactic for generating extensive compound libraries from a single, common intermediate.

Further diversification can be achieved by introducing substituents at the N9 position of the purine ring. This can be accomplished through various alkylation methods, such as the Mitsunobu reaction, or by glycosylation to produce purine nucleoside analogs. researchgate.net While controlling regioselectivity between N7 and N9 can sometimes be a challenge, these methods add another dimension of structural diversity to the generated libraries. researchgate.net The combination of modifications at C2, C6, and N9 allows for a thorough exploration of the chemical space surrounding the purine core.

The table below summarizes the synthetic strategies employed to generate diversity at different positions of the 6-chloro-2-iodo-9H-purine scaffold.

PositionReaction TypeExamples of Introduced Groups
C2 Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)Aryl, heteroaryl, alkenyl, alkynyl groups researchgate.netresearchgate.net
C6 Nucleophilic aromatic substitution (SNAr)Amines, alcohols, thiols, cyanide researchgate.net
Palladium-catalyzed cross-couplingAlkyl, cycloalkyl, aryl groups (using organozinc reagents) nih.gov
N9 Alkylation (e.g., Mitsunobu reaction, reaction with alkyl halides)Alkyl groups, substituted alkyl groups researchgate.net
GlycosylationProtected or unprotected sugar moieties (ribose, deoxyribose, etc.) researchgate.net

This systematic and modular approach to the synthesis of 2,6,9-trisubstituted purines exemplifies the principles of diversity-oriented synthesis. By leveraging the unique reactivity of the 6-chloro-2-iodo-9H-purine scaffold, researchers can efficiently generate large and diverse libraries of compounds for screening in various biological assays, leading to the discovery of potent and selective modulators of biological processes, such as cyclin-dependent kinase (CDK) inhibitors. researchgate.netnih.gov

Advanced Concepts in Halogenated Purine Chemistry

Stereochemical Considerations in Purine (B94841) Derivative Synthesis and Reactivity

The introduction of chiral centers is a critical aspect of purine chemistry, particularly in the synthesis of nucleoside analogues with therapeutic potential. The stereochemistry of substituents, especially on the ribose or a modified sugar moiety attached to the N9 position, can profoundly influence the biological activity of the resulting compound.

In the context of 6-Chloro-2-iodo-9H-purine hydrate (B1144303), stereochemical control is paramount when it is used as a precursor for nucleosides. The glycosylation reaction, where a sugar moiety is attached to the purine base, can lead to the formation of anomeric mixtures (α and β isomers). Achieving stereoselectivity in this step is crucial, as often only one anomer possesses the desired biological properties. For instance, the synthesis of 6-Chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine specifies the β-D-ribofuranosyl isomer, which is a common feature in biologically active nucleosides. chemspider.commedchemexpress.com

The stereochemistry of the sugar moiety can also influence the conformation of the entire nucleoside, affecting how it interacts with its biological target. The puckering of the furanose ring and the orientation of the base relative to the sugar (syn vs. anti conformation) are key determinants of the molecule's three-dimensional shape and, consequently, its ability to bind to enzymes or receptors.

While the purine ring itself is planar, the introduction of bulky substituents can lead to atropisomerism if rotation around a single bond is restricted. Although less common in simple purine derivatives, this becomes a consideration in more complex, sterically hindered architectures.

The development of stereoselective synthetic methods is an active area of research. mdpi.com These methods often employ chiral auxiliaries, catalysts, or starting materials to direct the formation of a specific stereoisomer. The goal is to maximize the yield of the desired isomer while minimizing the formation of others, which can be difficult and costly to separate.

The following table highlights key stereochemical aspects in the synthesis of purine derivatives:

Stereochemical AspectDescriptionSignificance in Purine Chemistry
Anomeric Configuration The stereochemistry at the C1' position of the sugar moiety (α or β).Crucial for biological activity; often only one anomer is active.
Sugar Pucker The conformation of the furanose or pyranose ring (e.g., C2'-endo, C3'-endo).Affects the overall 3D shape and binding affinity of the nucleoside.
Glycosidic Torsion Angle The rotation around the N-glycosidic bond, leading to syn or anti conformations.Determines the relative orientation of the purine base and the sugar.
Atropisomerism Isomerism arising from restricted rotation around a single bond.Can occur in sterically hindered purine derivatives.

The precise control of stereochemistry is a critical challenge and a major focus in the synthesis of modified purines for various applications, ensuring that the final molecule possesses the correct three-dimensional arrangement for optimal function.

Non-Covalent Interactions in Halogenated Purine Architectures

Non-covalent interactions play a pivotal role in dictating the solid-state structure, and by extension, the physical and biological properties of halogenated purine derivatives. These interactions, though weaker than covalent bonds, are highly directional and collectively contribute to the stability and organization of molecules in a crystal lattice.

In halogenated purines, a variety of non-covalent forces are at play, including halogen bonds, hydrogen bonds, and π-π stacking interactions. The presence of both halogen atoms and the purine's aromatic system with its hydrogen bond donors and acceptors creates a rich landscape for supramolecular assembly.

Halogen Bonding Interactions in Purine Assemblies

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.gov In molecules like 6-Chloro-2-iodo-9H-purine hydrate, both the chlorine and iodine atoms can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen atom, making the C-I bond a more potent halogen bond donor than the C-Cl bond.

The electrophilic region, often referred to as a "σ-hole," is a region of positive electrostatic potential on the halogen atom, located along the extension of the carbon-halogen bond. d-nb.inforesearchgate.net This positive region can interact favorably with electron-rich species such as lone pairs on nitrogen or oxygen atoms, or the π-electrons of an aromatic ring.

The table below summarizes key features of halogen bonding in the context of halogenated purines:

FeatureDescriptionRelevance to Halogenated Purines
Halogen Bond Donor The halogen atom (Cl, I) in the C-X bond.The iodine at C2 is a stronger halogen bond donor than the chlorine at C6.
Halogen Bond Acceptor A nucleophilic site, such as a nitrogen or oxygen atom, or a π-system.Nitrogen atoms of the purine ring are common halogen bond acceptors.
σ-Hole A region of positive electrostatic potential on the halogen atom.The magnitude of the σ-hole influences the strength of the halogen bond.
Directionality The interaction is highly directional, typically with a C-X···A angle close to 180°.This directionality allows for precise control over crystal packing.

Hydrogen Bonding Networks in Purine Derivatives and Their Significance

Hydrogen bonding is a ubiquitous and critical non-covalent interaction in purine chemistry. nih.gov The purine core contains several hydrogen bond donors (N-H) and acceptors (N atoms), enabling the formation of extensive and robust hydrogen bonding networks.

In this compound, the hydrogen atom at the N9 position is a primary hydrogen bond donor. This proton can engage in hydrogen bonding with nitrogen atoms of neighboring purine molecules, leading to the formation of tapes, sheets, or more complex three-dimensional structures. The specific hydrogen bonding pattern adopted can be influenced by the presence and nature of substituents on the purine ring.

For example, in the crystal structure of 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine, intermolecular hydrogen bonding is observed between a C-H group of the purine ring and the oxygen atom of the furan (B31954) ring. nih.gov This, in conjunction with π-π stacking, helps to build the three-dimensional network. nih.gov Similarly, studies on 6-chloro-9-alkyl-purin-2-amine derivatives have shown that the purine rings can form unique two-dimensional hydrogen-bonding networks. rsc.org

The significance of these hydrogen bonding networks extends beyond crystal packing. In biological systems, the specific hydrogen bonding patterns of purine bases (Watson-Crick and Hoogsteen base pairing) are fundamental to the structure and function of DNA and RNA. nih.gov The ability of a synthetic purine derivative to form specific hydrogen bonds with its biological target is often a key determinant of its efficacy.

The table below outlines the primary hydrogen bonding motifs observed in purine derivatives:

Hydrogen Bond MotifDescriptionSignificance
N-H···N Hydrogen bond between the N-H of one purine and a nitrogen acceptor of another.A common and strong interaction that drives self-assembly.
N-H···O Hydrogen bond between the N-H of the purine and an oxygen acceptor (e.g., from a solvent or another functional group).Contributes to the overall stability of the crystal structure.
C-H···N/O Weaker hydrogen bonds involving a carbon-hydrogen bond as the donor.Can play a role in fine-tuning the crystal packing.
Watson-Crick Pairing Specific hydrogen bonding pattern between complementary DNA/RNA bases.The basis of the genetic code.
Hoogsteen Pairing An alternative hydrogen bonding pattern observed in DNA/RNA structures. nih.govCan be involved in DNA damage and repair mechanisms. nih.gov

Future Research Directions and Emerging Perspectives in Purine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Purines

The synthesis of halogenated purines is moving towards more efficient, sustainable, and atom-economical methods, shifting away from traditional, often harsh, chemical processes. Modern strategies prioritize environmental compatibility and catalytic efficiency.

One of the most promising sustainable approaches is the use of biocatalysis. For instance, thermostable nucleoside phosphorylases have been successfully employed in transglycosylation reactions for the enzymatic synthesis of dihalogenated nucleoside analogues. nih.gov This method offers a green alternative to conventional chemical routes. nih.gov Furthermore, the use of halogenating enzymes is being explored as a substitute for industrial halogenation processes that rely on high energy consumption and hazardous reagents like molecular chlorine. nih.gov

In the realm of organic synthesis, metal-free catalytic systems are gaining traction. A novel method for the direct arylation of halopurines has been developed using a combination of a Brønsted acid and a fluoroalcohol, such as hexafluoroisopropanol (HFIP). nih.gov This approach facilitates the direct coupling of halopurines with various nucleophilic arenes under mild conditions, complementing traditional transition metal-catalyzed cross-coupling reactions. nih.gov

Advanced catalytic systems are also enabling late-stage functionalization, which is highly valuable in medicinal chemistry. A dual photoredox and nickel-catalyzed sp²–sp³ cross-electrophile coupling method allows for the direct installation of alkyl groups onto unprotected chloropurine nucleosides. nih.gov This technique is significant as it tolerates sensitive functional groups and allows for diversification at the final step of a synthetic sequence. nih.gov Other innovative methods include the direct and regioselective C-H cyanation of purines, which proceeds through triflic anhydride (B1165640) activation followed by nucleophilic cyanation. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Halogenated Purines

Methodology Key Features Advantages Reference(s)
Biocatalysis Use of enzymes (e.g., nucleoside phosphorylases, halogenases). Sustainable, high selectivity, mild reaction conditions. nih.govnih.gov
Metal-Free Arylation Brønsted acid activation in fluoroalcohol solvent. Avoids transition metal catalysts, complementary to existing methods. nih.gov
Photoredox/Nickel Dual Catalysis sp²–sp³ cross-electrophile coupling. Enables late-stage functionalization, broad substrate scope. nih.gov
Sequential Nucleophilic Substitution Stepwise replacement of halogens on di- or tri-halogenated purines. Allows for controlled synthesis of non-symmetrical derivatives. dntb.gov.ua
Direct C-H Functionalization Activation of C-H bonds for direct modification (e.g., cyanation). Atom-economical, avoids pre-functionalization steps. mdpi.com

Exploration of New Reactivity Patterns for 6-Chloro-2-iodo-9H-purine Hydrate (B1144303) in Complex Systems

The distinct electronic properties of the chlorine and iodine substituents at the C6 and C2 positions, respectively, of the purine (B94841) core in 6-Chloro-2-iodo-9H-purine hydrate, allow for differential reactivity. This enables sequential and site-selective modifications, making it a valuable scaffold for constructing complex molecules. The greater lability of the C-I bond compared to the C-Cl bond typically allows for initial substitution at the 2-position, followed by modification at the 6-position.

This controlled reactivity is exemplified in sequential nucleophilic substitution reactions, which can be used to build a variety of di- and tri-substituted purines for applications such as cyclic peptidomimetics. dntb.gov.ua The scaffold is also amenable to modern cross-coupling reactions. For example, photoredox and nickel-catalyzed couplings have been used to functionalize the C6 position of chloropurines with a wide range of alkyl groups, a transformation that is challenging with traditional methods. nih.gov

Beyond synthetic applications in controlled laboratory settings, the reactivity of purines in complex biological environments is a critical area of research. Studies on light-induced free-radical reactions of purine ribonucleotides have shown that their reactivity is influenced by factors such as the nucleotide's conformation (anti or syn) and stacking interactions with neighboring bases. nih.gov In mixtures of purines and pyrimidines, the reactivity of pyrimidines can be suppressed while the purine's reactivity remains unchanged, highlighting a selective interaction pattern. elsevierpure.com The metabolites of certain polycyclic aromatic hydrocarbons are known to form DNA adducts that can result in the removal of purine bases, demonstrating a mode of reactivity within the cellular milieu. wikipedia.org Understanding these reactivity patterns in complex systems is crucial for designing purine-based probes and therapeutic agents.

Integration of Advanced Computational Methods for Predictive Purine Chemistry

Advanced computational methods are becoming indispensable tools for accelerating research in purine chemistry by predicting molecular properties and guiding experimental design. These methods range from first-principles quantum mechanical calculations to machine learning models.

Quantum chemical calculations are highly effective for elucidating fundamental structural and electronic properties. For instance, first-principles electronic structure calculations have been used to definitively determine the most favorable tautomeric forms of 6-oxy purine derivatives in both the gas phase and in solution. nih.govacs.org Such structural assignments are critical for understanding protein-ligand binding and for structure-based drug design. acs.orgnih.gov

On a larger scale, quantitative structure-activity relationship (QSAR) models and machine learning are being used to predict the biological activities of novel compounds. researchgate.netmdpi.com Researchers have applied computational tools like AutoDock and QSAR studies to design new purine derivatives and predict their potential as anticancer agents. researchgate.net This data-driven approach was also used to develop a predictive model for the antiproliferative activity of pyrimidine (B1678525) derivatives, a methodology directly transferable to purine scaffolds. mdpi.com The typical lifecycle for developing these predictive models involves four key stages: data preparation, model design and building, rigorous validation, and deployment for prospective prediction. youtube.com

Furthermore, computational approaches are being integrated with systems biology data. Comprehensive bioinformatics analyses have been used to create prognostic models for diseases like hepatocellular carcinoma based on the activity of purine metabolism and synthesis pathways. nih.gov These models can identify key hub genes that may serve as potential therapeutic targets. nih.gov

Table 2: Applications of Computational Methods in Purine Chemistry

Computational Method Application Outcome Reference(s)
First-Principles Calculations Tautomer stability analysis. Prediction of dominant molecular structures in different environments. nih.govacs.orgnih.gov
QSAR and Docking Prediction of biological activity. Design of novel enzyme inhibitors and anticancer agents. researchgate.netnih.gov
Bioinformatics Analysis Prognosis prediction based on metabolic pathways. Identification of disease biomarkers and potential drug targets. nih.gov
Machine Learning (ML) Development of predictive QSAR models. High-throughput screening and prioritization of new compounds for synthesis. mdpi.com

Strategic Design of Purine Scaffolds for Novel Academic Applications in Chemical Biology

The purine scaffold is a privileged structure in medicinal chemistry and chemical biology due to its prevalence in essential biomolecules like nucleic acids and coenzymes. rsc.orgbohrium.com Strategic modification of the purine core, often using versatile intermediates like 6-Chloro-2-iodo-9H-purine, allows for the creation of potent and selective chemical tools and therapeutic candidates. acs.org

A primary application is the design of specific enzyme inhibitors. By leveraging computer-aided drug design and structure-activity relationship data, researchers have developed 9H-purine derivatives that are highly potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov One such compound demonstrated remarkable potency with an IC₅₀ value of 6.0 nM against CDK2-cyclin E2. nih.gov

Scaffold-hopping and molecular hybridization are other powerful strategies. By combining features of known anticancer agents with the purine framework, novel pyridine-annulated purine analogs have been synthesized that exhibit significant anticancer activity and induce apoptosis. researchgate.net This approach highlights how the purine core can be systematically modified to generate new chemical entities with desired biological functions. researchgate.net

The utility of designed purine scaffolds extends beyond medicine into other areas of chemical biology and biotechnology. Aryl-substituted purines, for instance, have found use as biological probes. nih.gov In agriculture, novel purine derivatives have been designed as herbicide safeners. acs.org This was achieved by splicing the purine structure from the plant hormone cytokinin with fragments from commercial safener molecules, demonstrating a rational design approach to solve specific challenges in crop science. acs.org These examples underscore the vast potential of strategically designed purine scaffolds for a wide array of academic and practical applications.

Q & A

Basic: What analytical methods are recommended for structural characterization of 6-chloro-2-iodo-9H-purine hydrate?

Answer:
Structural elucidation requires multi-technique validation:

  • NMR spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) to resolve aromatic protons and substituent positions.
  • X-ray crystallography for definitive confirmation of the hydrate’s crystal lattice and hydrogen-bonding networks.
  • FT-IR to identify vibrational modes of functional groups (e.g., C-Cl, C-I, and water O-H stretches).
    Reference data from PubChem entries for analogous purine derivatives (e.g., 2,6-dichloro-9-ethylpurine) can guide peak assignments .

Basic: What are standard protocols for synthesizing this compound?

Answer:
Traditional synthesis involves:

  • Halogenation : Sequential substitution on purine cores, e.g., chlorination at position 6 via POCl₃, followed by iodination at position 2 using N-iodosuccinimide (NIS) under controlled pH.
  • Hydration : Recrystallization from aqueous solvents to stabilize the hydrate form.
    Validate purity via HPLC (≥98%) and monitor reaction intermediates via TLC .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:
A 2³ factorial design can systematically test variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%).
  • Response metrics : Yield, purity (HPLC), and hydration stability (TGA).
    Statistical tools like ANOVA identify significant interactions (e.g., solvent-catalyst synergy). Simulations in COMSOL Multiphysics pre-screen conditions to reduce experimental iterations .

Basic: How to determine water content and hydrate stability in this compound?

Answer:

  • Gravimetric analysis : Measure mass loss upon heating to 150°C (dehydration range).
  • Karl Fischer titration : Quantify trace water content (accuracy ±0.1%).
  • TGA/DSC : Profile thermal stability and identify phase transitions (e.g., hydrate → anhydrous form at specific temperatures).
    Lab protocols from copper chloride hydrate studies (e.g., crucible handling, heating rates) are transferable .

Advanced: What computational strategies predict reactivity trends for this compound in nucleophilic substitutions?

Answer:

  • DFT calculations (e.g., Gaussian 16) model transition states and activation energies for substitution at C-2 (iodo) vs. C-6 (chloro).
  • Reaction path sampling (ICReDD methods) identifies solvent effects and competing pathways.
  • Machine learning (e.g., random forests) correlates electronic parameters (Hammett σ) with experimental yields. Cross-validate with kinetic studies (UV-Vis monitoring) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?

Answer:
Contradictions may arise from:

  • Dynamic effects : Use variable-temperature NMR to assess conformational exchange.
  • Impurity interference : Employ LC-MS to detect trace byproducts.
  • Crystallographic mismatch : Compare experimental XRD data with Cambridge Structural Database entries. Statistical tools (e.g., Rietveld refinement) quantify phase purity .

Basic: What safety protocols apply when handling this compound?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize halogenated waste with NaOH/ethanol before disposal.
    General guidelines align with SDS frameworks for halogenated purines .

Advanced: How to integrate experimental and computational data for predictive modeling of hydrate stability?

Answer:

  • Feedback loops : Feed experimental TGA data (hydration/dehydration cycles) into molecular dynamics simulations (GROMACS) to refine force fields.
  • Multivariate analysis : Use PLS regression to correlate environmental factors (humidity, temperature) with hydrate lifetime.
  • High-throughput screening : Robotic platforms (e.g., Chemspeed) generate datasets for AI-driven stability predictions .

Basic: Which analytical techniques confirm purity (>99%) of this compound?

Answer:

  • HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients; compare retention times with certified standards.
  • Elemental analysis : Validate C, H, N, Cl, and I percentages within ±0.3% of theoretical values.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine signature) .

Advanced: What interdisciplinary approaches enhance the study of this compound’s biological interactions?

Answer:

  • Chemical biology : Fluorescent tagging (e.g., BODIPY probes) to track cellular uptake (confocal microscopy).
  • Glycomics : Screen for glycosylation effects using SPR biosensors.
  • Molecular docking : AutoDock Vina predicts binding affinities to purinergic receptors. Pair with in vitro assays (e.g., cAMP modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.